Cas no 1803819-68-2 (6-Fluoro-3-methyl-2-nitrobenzaldehyde)

6-Fluoro-3-methyl-2-nitrobenzaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-3-methyl-2-nitrobenzaldehyde
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- インチ: 1S/C8H6FNO3/c1-5-2-3-7(9)6(4-11)8(5)10(12)13/h2-4H,1H3
- InChIKey: AVWMWCBJKGPEAQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1C=O)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 216
- トポロジー分子極性表面積: 62.9
- XLogP3: 1.7
6-Fluoro-3-methyl-2-nitrobenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010008952-1g |
6-Fluoro-3-methyl-2-nitrobenzaldehyde |
1803819-68-2 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
Alichem | A010008952-250mg |
6-Fluoro-3-methyl-2-nitrobenzaldehyde |
1803819-68-2 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
Alichem | A010008952-500mg |
6-Fluoro-3-methyl-2-nitrobenzaldehyde |
1803819-68-2 | 97% | 500mg |
798.70 USD | 2021-07-06 |
6-Fluoro-3-methyl-2-nitrobenzaldehyde 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
6-Fluoro-3-methyl-2-nitrobenzaldehydeに関する追加情報
Introduction to 6-Fluoro-3-methyl-2-nitrobenzaldehyde (CAS No. 1803819-68-2)
6-Fluoro-3-methyl-2-nitrobenzaldehyde, with the chemical identifier CAS No. 1803819-68-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitrobenzaldehydes, which are known for their versatile applications in synthetic chemistry and medicinal chemistry. The presence of both a fluoro group and a nitro group in its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The< strong>fluoro substituent in 6-Fluoro-3-methyl-2-nitrobenzaldehyde plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derived compounds. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to enhance metabolic stability, improve binding affinity, and alter lipophilicity. In recent years, there has been a surge in research focused on the development of fluorinated heterocycles and aldehydes, which have shown promise in treating a wide range of diseases, including cancer, inflammation, and infectious diseases.
The< strong>nitro group in the molecule contributes to its reactivity and serves as a handle for further functionalization. Nitroaromatic compounds are well-documented for their role as intermediates in the synthesis of dyes, explosives, and pharmaceuticals. In medicinal chemistry, nitro groups can be reduced to amino groups, introducing new sites for chemical modification. This property makes 6-Fluoro-3-methyl-2-nitrobenzaldehyde a particularly useful building block for constructing complex molecular architectures.
In the context of current research, 6-Fluoro-3-methyl-2-nitrobenzaldehyde has been explored as a precursor in the development of novel therapeutic agents. For instance, recent studies have demonstrated its utility in synthesizing fluorinated benzodiazepines and nonsteroidal anti-inflammatory drugs (NSAIDs). The benzodiazepine class of drugs is widely used for their anxiolytic and sedative properties, while NSAIDs are renowned for their anti-inflammatory and analgesic effects. The incorporation of fluorine into these molecules has been shown to enhance their biological activity and reduce side effects.
The< strong>methyl group in 6-Fluoro-3-methyl-2-nitrobenzaldehyde also contributes to the compound's overall reactivity and functionality. Methyl groups can influence the electronic distribution within the molecule, affecting its interaction with biological targets. Additionally, they can serve as points for further derivatization, allowing chemists to tailor the properties of derived compounds to specific needs.
The synthesis of< strong>6-Fluoro-3-methyl-2-nitrobenzaldehyde typically involves multi-step organic transformations starting from readily available aromatic precursors. Common synthetic routes include nitration followed by fluorination and methylation. These steps require careful optimization to ensure high yield and purity. Advances in catalytic methods have recently enabled more efficient and sustainable synthetic pathways, reducing waste and energy consumption.
The applications of< strong>6-Fluoro-3-methyl-2-nitrobenzaldehyde extend beyond pharmaceuticals into the realm of materials science. Fluorinated aromatic compounds are increasingly being used in the development of advanced materials such as liquid crystals, organic semiconductors, and polymers. The unique electronic properties imparted by fluorine substitution make these materials attractive for use in optoelectronic devices.
In conclusion, 6-Fluoro-3-methyl-2-nitrobenzaldehyde(CAS No. 1803819-68-2) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its structural features—specifically the< strong>fluoro,< strong>nitro, andmethylsubstituents—make it a valuable intermediate for synthesizing biologically active molecules with enhanced pharmacological properties. As research continues to uncover new applications for fluorinated compounds,< strong>6-Fluoro-3-methyl-2-nitrobenzaldehyde
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